N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
CAS No.:
Cat. No.: VC17940067
Molecular Formula: C35H28N4O5
Molecular Weight: 584.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H28N4O5 |
|---|---|
| Molecular Weight | 584.6 g/mol |
| IUPAC Name | N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide |
| Standard InChI | InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41) |
| Standard InChI Key | MQCCJEYZKWZQHU-UHFFFAOYSA-N |
| Canonical SMILES | CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name delineates an octacyclic system fused with a benzamide group at position 4 and methoxy/methyl substitutions at positions 3 and 2, respectively. The core structure features:
-
29-Oxa bridge: Introduces oxygen-mediated steric constraints.
-
Triaza system: Nitrogen atoms at positions 1, 7, and 17 enable hydrogen bonding with kinase ATP-binding pockets.
-
Dioxo groups: At positions 16 and 18, enhancing electrophilicity for covalent interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₂₈N₄O₅ |
| Molecular Weight | 584.6 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely DMSO-soluble (research-grade) |
Synthesis and Derivative Development
Synthetic Pathways
While explicit protocols for this compound remain proprietary, staurosporine analog synthesis typically involves:
-
Core cyclization: Utilizing indolocarbazole precursors subjected to Pd-catalyzed cross-couplings.
-
Functionalization: Methoxy and methyl groups are introduced via nucleophilic aromatic substitution.
-
Benzamide conjugation: Achieved through amide coupling reactions under inert conditions.
Structural Modifications
Comparative studies indicate that the 29-oxa bridge replaces sulfur or carbon bridges in earlier analogs, potentially reducing off-target toxicity while retaining kinase affinity. The N-methylbenzamide moiety may enhance blood-brain barrier penetration relative to non-aromatic side chains .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
As a staurosporine analog, this compound exhibits broad-spectrum kinase inhibition, targeting:
-
Protein Kinase C (PKC) isoforms: Constitutive PKCα phosphorylation is suppressed at IC₅₀ values <1 μM in myeloma cells .
-
c-Jun N-terminal Kinase (JNK): Paradoxically activates JNK via stress-response pathways, inducing pro-apoptotic signaling .
Table 2: In Vitro Activity in Multiple Myeloma Models
| Cell Line | IC₅₀ (Proliferation) | Apoptosis Induction (5 μM) |
|---|---|---|
| KMS-28PE | 0.8 μM | 51.2% Annexin V+ cells |
| RPMI 8226 | 2.4 μM | 44.0% Annexin V+ cells |
Data derived from 24-hour exposure assays .
Transcriptional Regulation
In KMS-28PE cells, 5 μM treatment for 24 hours suppresses IRF4 (-82%) and c-Myc (-67%) protein levels, disrupting myeloma survival pathways . Concurrent JNK activation phosphorylates c-Jun, transiently upregulating pro-apoptotic Bim and Puma .
Challenges and Future Directions
Toxicity Profiling
While in vitro specificity is promising, staurosporine analogs historically exhibit narrow therapeutic windows due to:
-
hERG channel inhibition: Predicted QTc prolongation risk requires rigorous cardiac safety studies.
-
CYP3A4 interactions: Benzamide metabolites may alter pharmacokinetics of co-administered oncology agents.
Clinical Translation Strategies
-
Combination regimens: Synergy with proteasome inhibitors (e.g., bortezomib) merits investigation given IRF4’s role in myeloma stemness.
-
Nanoparticle delivery: Encapsulation could enhance solubility and tumor targeting, mitigating off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume